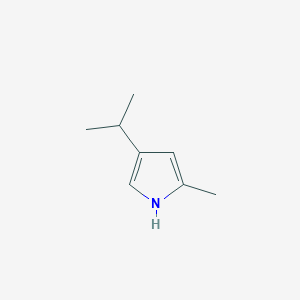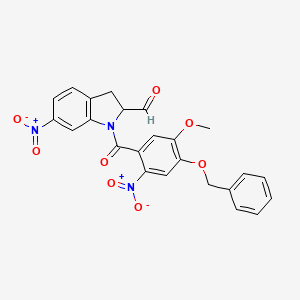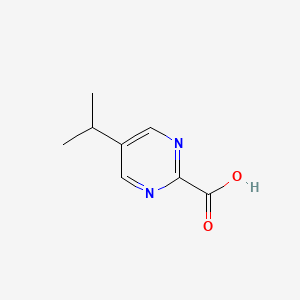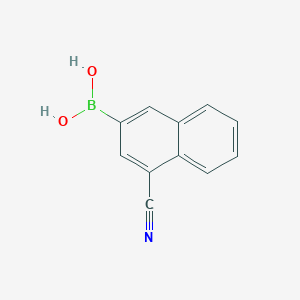
4-Cyanonaphthalen-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Cyanonaphthalen-2-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring with a cyano substituent at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalen-2-ylboronic acid typically involves the borylation of 4-cyano-2-naphthalene derivatives. One common method is the palladium-catalyzed borylation of 4-cyano-2-naphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-Cyanonaphthalen-2-ylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases (e.g., triethylamine).
Heck Reaction: Palladium catalysts, bases (e.g., sodium carbonate), and solvents (e.g., N,N-dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Cyanonaphthalen-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Cyanonaphthalen-2-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.
類似化合物との比較
- 2-Naphthaleneboronic acid
- 4-Biphenylboronic acid
- Phenylboronic acid
Comparison: 4-Cyanonaphthalen-2-ylboronic acid is unique due to the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-naphthaleneboronic acid, the cyano substituent provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications. The presence of the naphthalene ring also distinguishes it from simpler boronic acids like phenylboronic acid, offering more complex structural features for advanced material synthesis.
特性
分子式 |
C11H8BNO2 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
(4-cyanonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H |
InChIキー |
GPVAWUPCDREOKU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
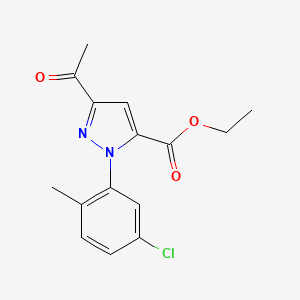


![1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester](/img/structure/B8593657.png)
![2-[4-(5-methyl-1,2-oxazol-4-yl)phenyl]acetic acid](/img/structure/B8593659.png)

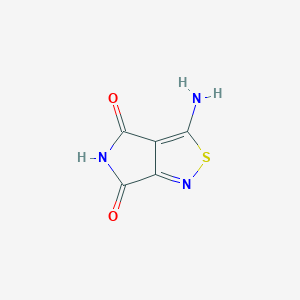

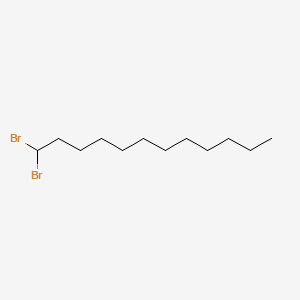
![1-[8-(4-Amino-piperidin-1-yl)-quinolin-2-yl]-1H-benzoimidazol-5-ol](/img/structure/B8593689.png)

